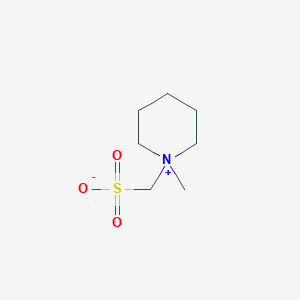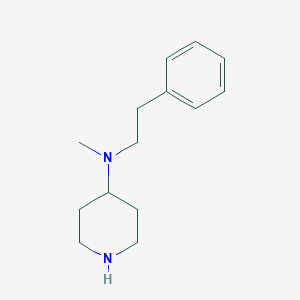acetate CAS No. 141109-26-4](/img/structure/B115330.png)
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate, also known as MTPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. MTPEA is a member of the phenethylamine family of compounds, which are known to have various physiological and psychoactive effects.
Mécanisme D'action
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate is believed to work by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This activation leads to the release of neurotransmitters, which can have various physiological and psychoactive effects.
Biochemical and Physiological Effects:
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. Additionally, Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its ability to target specific receptors in the brain, allowing researchers to study the effects of neurotransmitter release on various physiological and psychoactive processes. However, one limitation of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its potential for abuse and dependence, which can make it difficult to conduct studies in a controlled manner.
Orientations Futures
There are several future directions for research on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. One area of research is the development of new pharmaceutical agents based on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. Another area of research is the study of the long-term effects of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate use on the brain and body. Additionally, research could be conducted on the potential use of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in the treatment of other medical conditions, such as cancer and autoimmune disorders.
Applications De Recherche Scientifique
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been studied for its potential use as a pharmaceutical agent. It has been shown to have antimicrobial, anti-inflammatory, and analgesic properties. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Numéro CAS |
141109-26-4 |
|---|---|
Nom du produit |
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate |
Formule moléculaire |
C15H16ClNO2S |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
Clé InChI |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Synonymes |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
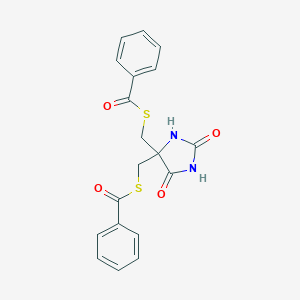
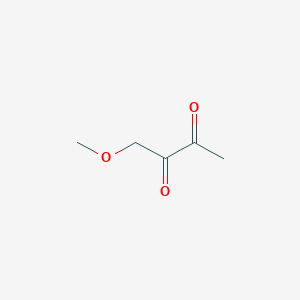
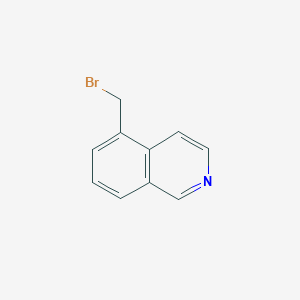


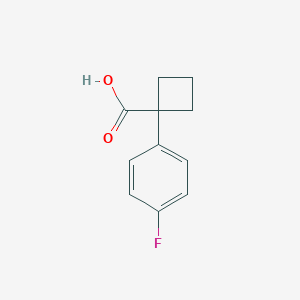
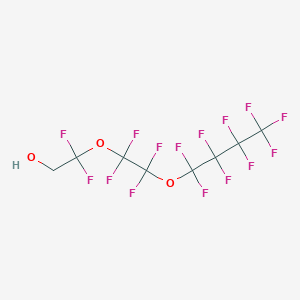
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

